molecular formula C17H20N4O2S B11282270 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea

1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B11282270
M. Wt: 344.4 g/mol
InChI Key: BOQWSHMGPREISP-UHFFFAOYSA-N
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Description

3-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that features a thiazole ring, a piperidine moiety, and a phenylurea group. This compound is of significant interest in various fields of scientific research due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves a multi-step process. The initial step often includes the formation of the thiazole ring, followed by the introduction of the piperidine moiety and the phenylurea group. Common reagents used in these reactions include thioamides, α-haloketones, and isocyanates. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
  • 4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline

Uniqueness

3-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is known for its role in various bioactive compounds, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

1-[4-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C17H20N4O2S/c22-15(21-9-5-2-6-10-21)11-14-12-24-17(19-14)20-16(23)18-13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H2,18,19,20,23)

InChI Key

BOQWSHMGPREISP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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